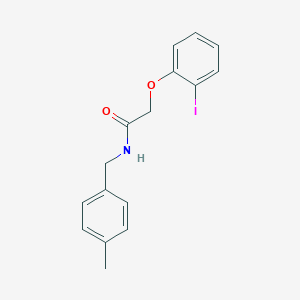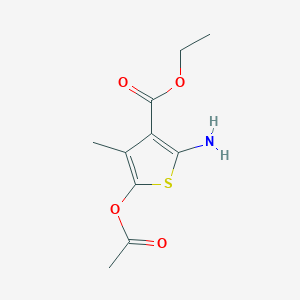![molecular formula C14H11ClO3 B299532 2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
2-[(2-Chlorophenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorophenoxy)methyl]benzoic acid is a member of benzoic acids.
Applications De Recherche Scientifique
Environmental Analysis
A study by Catalina et al. (2000) developed a new approach for analyzing chlorophenoxy acid herbicides in water, highlighting the environmental monitoring and pollutant detection applications of compounds like 2-[(2-Chlorophenoxy)methyl]benzoic acid. The method involved in-situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry, providing a rapid and efficient means to detect such compounds in aquatic environments (Catalina et al., 2000).
Plant Growth Regulation
Research by Pybus et al. (1959) on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to this compound, investigated their physiological activity using various plant tests. This study suggests potential applications in regulating plant growth, with specific substitution patterns influencing activity (Pybus et al., 1959).
Detection and Degradation of Pollutants
Research by Sirés et al. (2006) on the degradation of clofibric acid, a compound structurally related to this compound, examined its degradation in water using anodic oxidation. This study indicates the potential of similar compounds in the treatment of water pollutants, showcasing electrochemical methods for efficient pollutant degradation (Sirés et al., 2006).
Chemical Synthesis and Characterization
Research by Vorbrüggen et al. (1990) on cyclizations of benzoic acids, including compounds similar to this compound, demonstrates their utility in chemical synthesis. This study shows their potential in forming various chemical structures, useful in developing new chemical entities and materials (Vorbrüggen et al., 1990).
Biological Imaging and Sensor Development
Nolan et al. (2006) developed fluorescence sensors based on derivatives of benzoic acid, including structures related to this compound. These sensors can detect reactive oxygen species, suggesting applications in biological imaging and diagnostic tools (Nolan et al., 2006).
Propriétés
Formule moléculaire |
C14H11ClO3 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
2-[(2-chlorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8H,9H2,(H,16,17) |
Clé InChI |
JCXZPOKVGCJMCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)
![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
